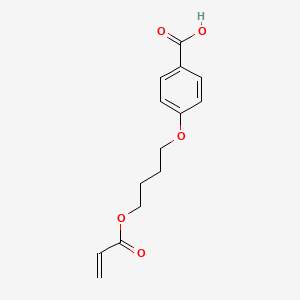
4-(4-Prop-2-enoyloxybutoxy)benzoesäure
Übersicht
Beschreibung
“4-(4-prop-2-enoyloxybutoxy)benzoic Acid” is a compound with various properties and potential applications in scientific research and industry. It has a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(4-prop-2-enoyloxybutoxy)benzoic Acid” consists of a carboxyl group attached to a benzene ring . The canonical SMILES representation is C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-prop-2-enoyloxybutoxy)benzoic Acid” are not detailed in the retrieved sources, benzoic acid, a related compound, is known to react with hydroxyl radicals . It’s also known that carboxylic acids can be converted into various derivatives, including acid chlorides, anhydrides, and esters .Wissenschaftliche Forschungsanwendungen
Fotolackmaterial für OLED-Geräte
4-(4-Prop-2-enoyloxybutoxy)benzoesäure: wird bei der Herstellung von Fotolackmaterialien für organische Leuchtdioden (OLED)-Anwendungen verwendet . Diese Fotolacke sind entscheidend für die Erzeugung von Mustern auf OLED-Panels, die für die Herstellung von Displays mit hoher Auflösung und komplexen Designs unerlässlich sind.
Zwischenprodukt für organische Photovoltaik (OPV)-Materialien
Diese Verbindung dient als Zwischenprodukt bei der Synthese von Materialien für organische Photovoltaik (OPV)-Zellen . OPVs sind eine Art von Solarzelle, die mit geringerem Energieeinsatz als herkömmliche Siliziumzellen hergestellt werden kann, und bieten eine nachhaltigere Alternative für die Nutzung von Sonnenenergie.
Komponenten für organische Dünnschichttransistoren (OTFT)
Die Säure ist ein wichtiges Zwischenprodukt bei der Entwicklung von Komponenten für organische Dünnschichttransistoren (OTFTs) . OTFTs werden in flexiblen elektronischen Geräten eingesetzt, die aufgrund ihrer geringen Gewichts und ihrer Biegeigenschaften immer beliebter werden und sich daher ideal für tragbare Technologien eignen.
Synthese von lichtgesteuerten Sonden
Sie wird zur Synthese von chemischen Sonden verwendet, die ein lichtgesteuertes Benzophenon enthalten . Diese Sonden sind wertvoll in der Forschung zur Photochemie und Photophysik, wo sie verwendet werden können, um Reaktionsmechanismen und -dynamiken nach Lichtaktivierung zu untersuchen.
Baustein für die Click-Chemie
Die Verbindung dient als trifunktioneller Baustein in Click-Chemie-Anwendungen, einem Gebiet der Chemie, das sich auf schnelle, hochproduktive Reaktionen konzentriert, die häufig zur Herstellung komplexer Moleküle verwendet werden .
Vernetzungsmittel für die Polymersynthese
Als Vernetzungsmittel ist This compound bei der Polymersynthese von entscheidender Bedeutung, wo sie zur Bildung stabiler polymerer Strukturen beiträgt . Dies ist besonders nützlich bei der Herstellung von Polymeren mit spezifischen mechanischen und chemischen Eigenschaften für industrielle Anwendungen.
Selektive Oxidationsprozesse
In der chemischen Industrie sind selektive Oxidationsprozesse wichtig, um Rohstoffe in wertvollere Chemikalien umzuwandeln. Diese Verbindung kann an der selektiven Oxidation von Benzylalkohol zu Benzoesäure beteiligt sein, die in der Medizin, Lebensmittel- und Chemieindustrie breite Anwendung findet .
Elektrochemische Synthese von leitfähigen Polymeren
Die Säure wird bei der elektrochemischen Synthese von leitfähigen Polymeren eingesetzt, die für die Entwicklung elektronischer Geräte, Sensoren und Anwendungen in der Bioelektrochemie unerlässlich sind . Diese Polymere sind bekannt für ihre Umweltstabilität und ihre reversiblen Säure-/Basendotierungs-/Entdotierungscharakteristiken.
Eigenschaften
IUPAC Name |
4-(4-prop-2-enoyloxybutoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-2-13(15)19-10-4-3-9-18-12-7-5-11(6-8-12)14(16)17/h2,5-8H,1,3-4,9-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWYHNHRVUSVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452706 | |
| Record name | 4-(4-acryloxybutoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69260-42-0 | |
| Record name | 4-(4-acryloxybutoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)

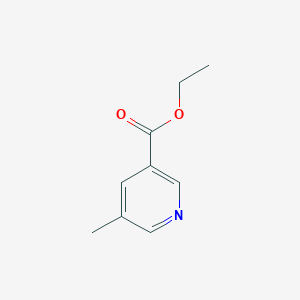
![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)

![4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588899.png)

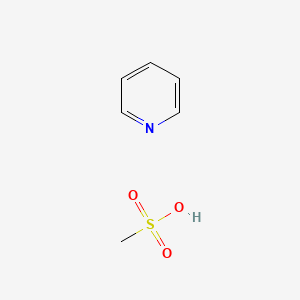
![(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine](/img/structure/B1588903.png)

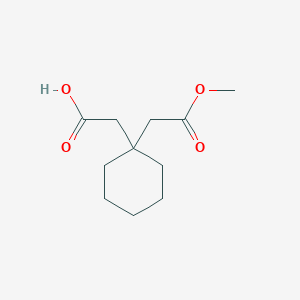
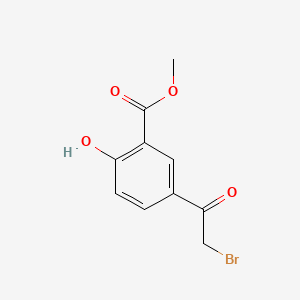
![4-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1588908.png)
